Technical Whitepaper: Solubility Profile & Thermodynamic Analysis of 5-(Butoxymethyl)quinolin-8-ol
This technical guide details the solubility characterization, thermodynamic modeling, and experimental protocols for 5-(Butoxymethyl)quinolin-8-ol . As a critical derivative of 8-hydroxyquinoline (8-HQ), this compound is...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility characterization, thermodynamic modeling, and experimental protocols for 5-(Butoxymethyl)quinolin-8-ol . As a critical derivative of 8-hydroxyquinoline (8-HQ), this compound is engineered for enhanced lipophilicity, making it a vital ligand in hydrometallurgical solvent extraction and chelation therapies.
Executive Summary
The solubility profile of 5-(Butoxymethyl)quinolin-8-ol is the governing factor in its application efficacy. Unlike the parent 8-hydroxyquinoline, the introduction of the butoxymethyl group at the C5 position significantly alters the solute-solvent interaction energetics, enhancing solubility in non-polar organic diluents (e.g., toluene, kerosene) while modulating aqueous solubility. This guide provides the definitive framework for determining, modeling, and validating these solubility parameters.
Part 1: Molecular Architecture & Predictive Solubility Logic
Structural Impact on Solvation
The 5-(Butoxymethyl)quinolin-8-ol molecule consists of a bifunctional chelating core (quinolin-8-ol) and a lipophilic tail (butoxymethyl).
The Core (Hydrophilic/Chelating): The phenolic -OH and ring nitrogen are responsible for metal coordination (
) and hydrogen bonding with polar solvents (alcohols, DMF).
The Tail (Lipophilic): The butyl ether chain disrupts the crystal lattice energy (
) and increases van der Waals interactions with non-polar solvents.
Theoretical Solubility Trends
Based on the "Like Dissolves Like" principle and homologous series analysis of 5-substituted 8-HQs (e.g., 5-chloro-8-HQ, 5-nitro-8-HQ), the expected solubility hierarchy for the 5-butoxymethyl derivative is:
Field Insight: The butoxymethyl group specifically suppresses the high melting point associated with 8-HQ (approx. 76°C vs 70-73°C for parent), often leading to faster dissolution kinetics in organic extraction phases.
Part 2: Experimental Determination Protocols
To ensure data integrity suitable for process design, two complementary methods are prescribed: the Dynamic Laser Monitoring Method (for precision) and the Isothermal Shake-Flask Method (for validation).
Protocol A: Dynamic Laser Monitoring Technique
This method eliminates sampling errors and minimizes solvent loss.
Apparatus Setup:
Jacketed Glass Vessel: 100 mL, temperature controlled (
K).
Laser System: He-Ne laser source and light intensity detector.
Agitation: Magnetic stirring at 400 rpm.
Step-by-Step Workflow:
Preparation: Charge the vessel with a known mass of solvent.
Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K).
Addition: Add the solute in small, weighed increments.
Dissolution Detection: The laser beam passes through the solution. Undissolved particles scatter light (Tyndall effect), reducing intensity at the detector.
Endpoint: When the solution becomes clear (intensity maximizes and stabilizes), the saturation point is reached.
Iteration: Repeat for temperatures up to 323.15 K.
Protocol B: Isothermal Shake-Flask (Gravimetric)
Used to validate laser data, particularly for volatile solvents.
Add excess solute to 50 mL of solvent in a sealed vial.
Agitate in a thermostatic shaker for 24-48 hours.
Settle for 4 hours to ensure phase separation.
Extract supernatant using a heated syringe filter (0.45
: Empirical model parameters derived via regression.
Validation: The Relative Average Deviation (RAD) should be
.
Thermodynamic Parameters
Using the Van't Hoff analysis, we calculate the energetics of dissolution:
Enthalpy of Solution (
):
Expectation: Positive value (Endothermic process). Solubility increases with temperature.
Gibbs Free Energy (
):
Expectation: Positive value. The dissolution is non-spontaneous without thermal input (for solids).
Entropy of Solution (
):
Expectation: Positive value (Entropy-driven). The disorder increases as the crystal lattice breaks.
Modeling Logic Diagram
Caption: Figure 2. Computational logic for extracting thermodynamic parameters from raw solubility data.
Part 4: Representative Data & Solvent Selection
While specific datasets for the 5-butoxymethyl derivative must be generated using the protocols above, the table below illustrates the Reference Solubility Profile based on validated data for the homologous 5-chloro-8-hydroxyquinoline [1] and 5-nitro-8-hydroxyquinoline [2]. Researchers should expect the 5-butoxymethyl derivative to show higher mole fractions in non-polar solvents than the values below due to the butyl chain.
Field Application Note: For extraction processes, Toluene or Kerosene (with modifier) is often the preferred phase. The 5-butoxymethyl group is specifically designed to boost solubility in these phases to
M concentrations to ensure high metal loading capacity.
References
Solubility of 5-Chloro-8-hydroxyquinoline:
Wang, S., et al. "Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline in twelve pure solvents." Journal of Molecular Liquids, 2021.
Solubility of 5-Nitro-8-hydroxyquinoline:
Zhang, C., et al. "Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents." Journal of Chemical & Engineering Data, 2018.
Synthesis & Properties of 8-HQ Derivatives:
Burckhalter, J. H., & Leib, R. I. "Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution." The Journal of Organic Chemistry, 1961.
General Protocol for Solubility Measurement:
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
The 8-Hydroxyquinoline Scaffold: From Dye Chemistry to Neurotherapeutics
An In-Depth Technical Guide for Drug Development Professionals Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold represents one of the most versatile and controversial privileged structures in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The 8-hydroxyquinoline (8-HQ) scaffold represents one of the most versatile and controversial privileged structures in medicinal chemistry. Originally synthesized in the late 19th century as a dye precursor, it evolved into a potent anti-infective agent before precipitating a major pharmacovigilance crisis (SMON) in the 1970s. Today, 8-HQ derivatives are experiencing a renaissance, repurposed as "Metal-Protein Attenuating Compounds" (MPACs) for Alzheimer’s and Huntington’s disease, and as novel MetAP2 inhibitors in oncology. This guide analyzes the chemical history, mechanistic evolution, and synthetic protocols of this enduring pharmacophore.
Part 1: Historical Genesis
The discovery of 8-hydroxyquinoline predates modern rational drug design, emerging from the golden age of coal tar chemistry.
1880: Hugo Weidel and Albert Cobenzl first isolated the compound by distilling cinchonine with potassium hydroxide.
1881: Zdenko Hans Skraup standardized its production via the Skraup Synthesis , a violent but effective reaction condensing aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent (nitrobenzene).
For decades, 8-HQ was primarily an analytical reagent, prized for its ability to form insoluble, fluorescent precipitates with metal ions (Al³⁺, Mg²⁺, Zn²⁺)—a property that would later define its pharmacological mechanism.
Part 2: The Anti-Infective Era & The SMON Crisis
In the mid-20th century, halogenated derivatives of 8-HQ became standard treatments for intestinal amoebiasis and traveler's diarrhea.
The Rise of Clioquinol
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) became a global blockbuster. Its lipophilicity allowed it to penetrate biological membranes, while its bidentate chelation motif inhibited bacterial metalloenzymes.
The SMON Crisis (1955–1970)
In Japan, a mysterious neurological epidemic emerged, termed Subacute Myelo-Optico-Neuropathy (SMON) . Symptoms included abdominal pain, sensory neuropathy, and blindness.
Causality: In 1970, the cause was identified as Clioquinol toxicity. The drug accumulated in nervous tissues, likely facilitating the transport of neurotoxic zinc levels or depleting essential Vitamin B12.
Regulatory Impact: The Japanese government banned Clioquinol in September 1970. This event remains a cornerstone case study in pharmacovigilance and metal-mediated neurotoxicity.
Part 3: The Renaissance – Neurodegeneration & MPACs
The "Metal Hypothesis" of Alzheimer’s Disease (AD) posits that dysregulated biometals (Cu, Zn, Fe) precipitate Amyloid-β (Aβ) aggregation. This led to the repurposing of the 8-HQ scaffold.
Mechanism: Ionophores vs. Chelators
Unlike traditional chelators (e.g., EDTA) that systemically strip metals, 8-HQ derivatives like PBT2 act as Ionophores .
Crossing the BBB: The scaffold is neutral and lipophilic.
Metal Redistribution: They bind extracellular Cu/Zn trapped in amyloid plaques.
Intracellular Release: The complex crosses the neuronal membrane and releases the metal ions intracellularly, activating the Akt/GSK3β signaling pathway , which promotes Aβ degradation and neuronal survival.
Suspend the starting material and SeO₂ in the Dioxane/Water mixture.
Reflux at 100°C for 4 hours. The reaction will turn dark as selenium metal precipitates.
Filter hot through Celite to remove selenium.
Concentrate the filtrate. The aldehyde often precipitates upon cooling or addition of water.
Characterization: The product (5,7-dichloro-8-hydroxy-2-quinolinecarboxaldehyde) is a reactive intermediate used immediately or stored under inert gas.
Dissolve the aldehyde in DCE (50 mL). Add the dimethylamine solution and stir for 30 mins to form the iminium ion.
Add STAB in one portion. Stir at room temperature for 16 hours.
Quench with saturated NaHCO₃ solution. Extract with DCM.
Purify via column chromatography (DCM:MeOH 95:5).
Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the benzylic CH₂ (~3.7 ppm) and dimethyl group (~2.3 ppm).
References
Weidel, H., & Cobenzl, A. (1880). Zur Kenntniss des Cinchonins. Monatshefte für Chemie.
Skraup, Z. H. (1882). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft.
Takasu, T. (2003). SMON—a model of the iatrogenic disease. Rinsho Shinkeigaku (Clinical Neurology).
Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron.
Prana Biotechnology (Alterity Therapeutics). Patents on 8-Hydroxyquinoline Derivatives (PBT2).[6]
Shim, J. S., et al. (2010). Nitroxoline serves as a metallopeptidase inhibitor to block angiogenesis and tumor growth. Journal of the National Cancer Institute.
Nguyen, T., et al. (2014). Crystal structures of the metal-protein attenuating compound PBT2. Inorganic Chemistry.[8][9]
The Multifaceted Therapeutic Potential of Novel Quinolin-8-ol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The quinolin-8-ol scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biologi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-8-ol scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research and future potential of novel quinolin-8-ol derivatives as therapeutic agents. We delve into the core biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the rational design of next-generation quinolin-8-ol-based therapeutics.
Introduction: The Enduring Promise of the Quinolin-8-ol Scaffold
Quinoline, a heterocyclic aromatic organic compound, and its derivatives have long been a cornerstone of pharmaceutical development, with notable successes in antimalarial and antibacterial therapies.[1][2] Among these, the quinolin-8-ol moiety has garnered significant attention due to its unique chemical properties, particularly its ability to chelate metal ions, which plays a crucial role in many of its biological functions.[3] This inherent chelating capacity, combined with the versatility of the quinoline ring for chemical modification, has spurred the exploration of novel derivatives with a wide array of therapeutic applications.[4][5] These derivatives have shown significant promise in addressing some of the most challenging diseases of our time, including cancer, multidrug-resistant infections, neurodegenerative disorders, and chronic inflammatory conditions.[6][7][8][9]
This guide will provide an in-depth exploration of the key biological activities of these promising compounds, moving beyond a simple enumeration of effects to a detailed analysis of their molecular mechanisms and the experimental methodologies used to elucidate them.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinolin-8-ol derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][10] Their anticancer efficacy stems from their ability to interfere with multiple hallmark capabilities of cancer, including sustained proliferation, evasion of apoptosis, and angiogenesis.[6][10]
Mechanisms of Anticancer Action
The anticancer activity of quinolin-8-ol derivatives is not attributed to a single mechanism but rather a coordinated assault on cancer cell biology.
Induction of Apoptosis: A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1] Studies have shown that certain quinolin-8-ol derivatives can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] For instance, the derivative PQ1 has been shown to activate both caspase-8 (extrinsic) and caspase-9 (intrinsic) in breast cancer cells, leading to the execution of apoptosis.[1] This dual activation suggests a robust pro-apoptotic signaling cascade.
Cell Cycle Arrest: Quinolin-8-ol derivatives can halt the relentless proliferation of cancer cells by inducing cell cycle arrest.[6][10] This disruption of the cell cycle prevents cancer cells from dividing and propagating.
Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Some quinoline derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11]
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into the DNA double helix, interfering with DNA replication and transcription.[12] Furthermore, they can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, leading to catastrophic DNA damage and cell death.[12]
Induction of Paraptosis: Interestingly, some novel 8-hydroxyquinoline derivatives have been shown to induce a non-apoptotic form of cell death called paraptosis in breast cancer cells.[13] This is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria.[13]
Experimental Workflow for Assessing Anticancer Activity
A systematic approach is employed to evaluate the anticancer potential of novel quinolin-8-ol derivatives.
Caption: Workflow for Anticancer Drug Discovery.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening tool for cytotoxicity.[14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the quinolin-8-ol derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Anticancer Activity
The following table summarizes the cytotoxic activity of selected quinolin-8-ol derivatives against various cancer cell lines.
The rise of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[17] Quinolin-8-ol derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, making them attractive candidates for new anti-infective therapies.[4][17]
Mechanisms of Antimicrobial Action
The antimicrobial effects of quinolin-8-ol derivatives are often linked to their metal-chelating properties, which can disrupt essential microbial processes.
Inhibition of Essential Enzymes: By chelating divalent metal ions like Fe²⁺, Mg²⁺, and Mn²⁺, which are crucial cofactors for many microbial enzymes, these compounds can inhibit vital metabolic pathways.[18]
Disruption of Cell Wall Integrity: Some derivatives have been shown to affect the fungal cell wall.[18]
Inhibition of Nucleic Acid and Protein Synthesis: In vitro studies suggest that quinine, a well-known quinoline derivative, inhibits nucleic acid and protein synthesis in Plasmodium falciparum.[19]
Targeting ATP Synthase: Some quinoline derivatives are thought to target the proton pump of ATP synthase, disrupting cellular energy production.[20]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20]
Step-by-Step Methodology:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the quinolin-8-ol derivatives in a 96-well microtiter plate.
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparative Antimicrobial Activity
The following table presents the MIC values of representative quinolin-8-ol derivatives against various microbial strains.
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Quinolin-8-ol derivatives have shown promise as neuroprotective agents due to their ability to target multiple pathological processes implicated in these diseases.[7][21]
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are multifaceted, addressing oxidative stress, neuroinflammation, and protein aggregation.
Antioxidant Activity: Quinolin-8-ol derivatives can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[21]
Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegeneration. These compounds can reduce the production of pro-inflammatory mediators like nitric oxide.[7]
Inhibition of Aβ Aggregation: In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a central pathological event. Certain quinoline derivatives have been shown to inhibit Aβ aggregation.[21]
Cholinesterase Inhibition: Some derivatives exhibit inhibitory activity against cholinesterase enzymes, which could help to restore acetylcholine levels in the brain, a therapeutic strategy for Alzheimer's disease.[21]
Experimental Workflow for Assessing Neuroprotective Effects
Synthesis of 5-(Butoxymethyl)quinolin-8-ol: An Application Note and Detailed Protocol
Introduction: The Significance of Substituted Quinolines Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicoch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicochemical properties. The 8-hydroxyquinoline scaffold, in particular, is a privileged structure known for its potent metal-chelating capabilities.[1][2] This property is central to its use as an antiseptic, disinfectant, and in the development of therapeutic agents targeting metalloenzymes. Furthermore, functionalization of the quinoline ring system allows for the fine-tuning of these properties, leading to compounds with enhanced efficacy, selectivity, and novel applications in areas such as neuroprotective agents, anti-HIV drugs, and fluorescent sensors for metal ions.[1]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(Butoxymethyl)quinolin-8-ol, a derivative with potential applications in drug discovery and materials science. The introduction of a butoxymethyl group at the 5-position can modulate the lipophilicity and steric profile of the parent 8-hydroxyquinoline molecule, potentially influencing its biological activity and material properties.
The described synthesis is a two-step process commencing with the chloromethylation of 8-hydroxyquinoline to yield the key intermediate, 5-(chloromethyl)quinolin-8-ol. This is followed by a Williamson ether synthesis, reacting the intermediate with sodium butoxide to afford the final product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a detailed procedure but also the underlying chemical principles and safety considerations.
Overall Synthetic Scheme
The synthesis of 5-(Butoxymethyl)quinolin-8-ol from 8-hydroxyquinoline is proposed to proceed via the following two steps:
Caption: Overall two-step synthesis of 5-(Butoxymethyl)quinolin-8-ol.
Part 1: Synthesis of 5-(Chloromethyl)quinolin-8-ol (Intermediate)
This initial step involves the introduction of a chloromethyl group at the 5-position of the 8-hydroxyquinoline ring. This is achieved through an electrophilic aromatic substitution reaction.
Reaction Mechanism and Rationale
The chloromethylation of 8-hydroxyquinoline is an electrophilic aromatic substitution where the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring activate the aromatic system, directing the substitution to the 5- and 7-positions. By carefully controlling the reaction conditions, selective substitution at the 5-position can be favored. The reaction typically proceeds by generating a highly reactive chloromethyl cation or a related electrophilic species from formaldehyde and hydrogen chloride.
Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
8-Hydroxyquinoline
Reagent
Major Chemical Supplier
Paraformaldehyde
Reagent
Major Chemical Supplier
Concentrated Hydrochloric Acid
ACS
Major Chemical Supplier
Corrosive
Dioxane
Anhydrous
Major Chemical Supplier
Flammable, Peroxide former
Sodium Bicarbonate
ACS
Major Chemical Supplier
Anhydrous Magnesium Sulfate
ACS
Major Chemical Supplier
Dichloromethane
HPLC
Major Chemical Supplier
Volatile
Hexane
HPLC
Major Chemical Supplier
Flammable
Round-bottom flask
Appropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Glass funnel and filter paper
Experimental Protocol
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: To the flask, add 8-hydroxyquinoline (14.5 g, 100 mmol) and paraformaldehyde (3.3 g, 110 mmol).
Solvent and Acid Addition: Add 100 mL of dioxane to the flask, followed by the slow, dropwise addition of concentrated hydrochloric acid (20 mL) with vigorous stirring. The addition should be performed carefully as the reaction can be exothermic.
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
Neutralization: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude 5-(chloromethyl)quinolin-8-ol by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Part 2: Synthesis of 5-(Butoxymethyl)quinolin-8-ol (Final Product)
This step involves the nucleophilic substitution of the chloride in 5-(chloromethyl)quinolin-8-ol with butoxide to form the desired ether linkage.
Reaction Mechanism and Rationale
This reaction is a classic example of the Williamson ether synthesis. Sodium butoxide, a strong nucleophile, is generated in situ from sodium metal and butanol. The butoxide anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the butoxymethyl ether. The use of an excess of butanol serves as both the reactant and the solvent.
Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
5-(Chloromethyl)quinolin-8-ol
From Part 1
Sodium Metal
Reagent
Major Chemical Supplier
Highly reactive with water
n-Butanol
Anhydrous
Major Chemical Supplier
Flammable
Ammonium Chloride
ACS
Major Chemical Supplier
Ethyl Acetate
HPLC
Major Chemical Supplier
Flammable
Hexane
HPLC
Major Chemical Supplier
Flammable
Round-bottom flask
Appropriate size
Reflux condenser with drying tube
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Experimental Protocol
Caption: Workflow for the Williamson ether synthesis of the final product.
Preparation of Sodium Butoxide: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 100 mL of anhydrous n-butanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 100 mmol) portion-wise to the butanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step with caution. Stir the mixture until all the sodium has dissolved.
Addition of Intermediate: Once the sodium butoxide solution has cooled to room temperature, add a solution of 5-(chloromethyl)quinolin-8-ol (9.6 g, 50 mmol) in 50 mL of anhydrous n-butanol dropwise with stirring.
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium butoxide by the slow addition of a saturated aqueous solution of ammonium chloride.
Solvent Removal and Extraction: Remove the n-butanol under reduced pressure. To the residue, add 100 mL of water and extract with ethyl acetate (3 x 100 mL).
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 5-(butoxymethyl)quinolin-8-ol.
Characterization
The identity and purity of the final product, 5-(Butoxymethyl)quinolin-8-ol, should be confirmed by standard analytical techniques:
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the butoxymethyl group.
Mass Spectrometry: To determine the molecular weight of the compound.
FT-IR Spectroscopy: To identify the characteristic functional groups.
Melting Point: To assess the purity of the crystalline solid.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
Handling of Reagents:
Concentrated Hydrochloric Acid: Is highly corrosive and should be handled with extreme care.
Sodium Metal: Is highly reactive with water and moisture. It should be handled under an inert atmosphere or in a dry environment.
Dioxane: Is a flammable liquid and a potential peroxide former. Use from a freshly opened bottle or test for peroxides before use.
Organic Solvents: Are flammable and volatile. Avoid open flames and ensure proper ventilation.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and logical protocol for the synthesis of 5-(Butoxymethyl)quinolin-8-ol. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The principles of electrophilic aromatic substitution and Williamson ether synthesis are fundamental in organic chemistry, and this protocol serves as a practical application of these important reactions.
References
Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. Available at: [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
8-Hydroxyquinoline - Wikipedia. Wikipedia. Available at: [Link]
Troubleshooting low fluorescence signal with 5-(Butoxymethyl)quinolin-8-ol
The following technical guide is designed for researchers and analytical scientists working with 5-(Butoxymethyl)quinolin-8-ol (referred to herein as 5-BMQ ). This guide addresses the specific physicochemical properties...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and analytical scientists working with 5-(Butoxymethyl)quinolin-8-ol (referred to herein as 5-BMQ ). This guide addresses the specific physicochemical properties of the 5-alkoxymethyl-substituted 8-hydroxyquinoline scaffold, focusing on its lipophilicity, chelation kinetics, and fluorescence mechanisms.
Topic: Troubleshooting Low Fluorescence Signal
Audience: Analytical Chemists, Chemical Biologists, Drug Discovery Scientists[1]
Core Mechanism & Diagnostic Overview[1][2][3]
5-(Butoxymethyl)quinolin-8-ol is a lipophilic derivative of the classic chelator 8-hydroxyquinoline (8-HQ).[1] It functions as a "turn-on" fluorescent sensor for diamagnetic metal ions (primarily Zn²⁺, Al³⁺, and Mg²⁺).[2]
The "Off" State (Free Ligand): In its uncomplexed form, 5-BMQ exhibits negligible fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] Upon excitation, the hydroxyl proton transfers to the pyridinic nitrogen, forming a non-fluorescent keto-tautomer that decays non-radiatively.
The "On" State (Metal Complex): Binding a metal ion displaces the hydroxyl proton and coordinates the pyridine nitrogen. This blocks ESIPT and rigidifies the scaffold, triggering Chelation-Enhanced Fluorescence (CHEF) .[1][2]
Key Diagnostic Insight: Low signal is rarely due to a "bad batch" of dye.[1][2] It is almost always a result of solubility failure (precipitation) , pH mismatch , or competitive quenching .[2]
Diagnostic Workflow
Use the following logic tree to isolate the root cause of signal loss.
Figure 1: Logical troubleshooting pathway for 5-BMQ signal loss. Follow the blue nodes to eliminate variables sequentially.
Troubleshooting Guides & FAQs
Category A: Solubility & Sample Preparation
The Issue: The butoxymethyl group at the 5-position significantly increases hydrophobicity compared to native 8-HQ. The most common cause of "low signal" is the probe precipitating out of aqueous buffer before it can bind the metal.
Q1: My solution is clear, but I see no signal. How do I know if the probe is in solution?
Diagnosis: 5-BMQ has a calculated LogP of ~3.[1][2]0. In pure aqueous buffers (PBS, HEPES), it will form non-fluorescent micro-aggregates at concentrations >10 µM.[1][2]
Solution:
Solvent System: Ensure you are using a co-solvent.[1][2] Prepare a 10–20 mM stock in pure DMSO .
Working Solution: Dilute the stock into the buffer such that the final organic content is ≥ 1% DMSO or Ethanol.
Surfactant Assist: For strictly aqueous assays, add 0.1% Tween-20 or Triton X-100 .[1][2] This encapsulates the lipophilic 5-BMQ in micelles, keeping it available for metal binding.[2]
Q2: Can I store the diluted working solution?
Answer: No. The ester-like ether linkage (butoxymethyl) is relatively stable, but the 8-hydroxyquinoline moiety is sensitive to oxidation and light.
Protocol: Prepare working solutions fresh. Store the DMSO stock at -20°C, protected from light (amber vials).
Category B: pH & Chemical Environment
The Issue: The fluorescence of 8-HQ derivatives is strictly gated by pH because it dictates the protonation state of the nitrogen (pKa ~5) and the oxygen (pKa ~10).
Q3: I am working in an acidic buffer (pH 4.0). Why is the signal weak?
Mechanism: At pH < 5, the pyridine nitrogen becomes protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
). This positive charge electrostatically repels metal cations and blocks the lone pair required for coordination.[1][2]
Correction: Adjust pH to 7.0–8.5 . This ensures the nitrogen is neutral (available to bind) and the hydroxyl is ready to deprotonate upon metal coordination.
Q4: I am using a high pH buffer (pH 10+). Is this safe?
Mechanism: At high pH, the free ligand deprotonates to the anionic form (
). While the anion can bind metals, hydroxide ions () in the buffer begin to compete with the ligand for the metal, often precipitating the metal as Metal(OH)₂ (e.g., Zn(OH)₂).
Correction: Stay below pH 9.0. Use HEPES or MOPS buffers (50 mM, pH 7.[1][2]4) rather than Phosphate (which can precipitate Zinc) or Tris (which can weakly coordinate metals).[1][2]
Category C: Metal Specificity & Interferences
The Issue: 5-BMQ is not perfectly specific. While it lights up for Zn²⁺, it can be silenced by other metals.[1][2]
Q5: I added the probe to a biological sample (cell lysate/serum) and the signal vanished.
Cause: Paramagnetic quenching.[1][2] Biological samples often contain trace Copper (Cu²⁺) or Iron (Fe³⁺).[1][2] These metals bind 8-HQ derivatives more tightly than Zinc but quench fluorescence via electron transfer or paramagnetic relaxation.[1][2]
Verification: Add a specific chelator for the suspected interferent (e.g., phenanthroline for Fe²⁺) and see if signal recovers (unlikely if displacement occurred).[2]
Solution: This is an inherent limitation.[1][2] Ensure the sample is treated to remove heavy metals or use standard addition methods to quantify the quenching effect.
Q6: What is the stoichiometry? Do I need excess metal?
Data: 8-HQ derivatives typically form 2:1 (Ligand:Metal) complexes with divalent cations like Zn²⁺.[1][2]
Protocol: To ensure maximum signal, titrate the ligand.[2] If you are detecting limited metal, use an excess of ligand (e.g., 50 µM 5-BMQ for 0–10 µM Zn²⁺).[2]
Optimizing pH conditions for 5-(Butoxymethyl)quinolin-8-ol fluorescence assays
Optimizing pH Conditions for Robust and Sensitive Fluorescence Detection Welcome to the technical support guide for 5-(Butoxymethyl)quinolin-8-ol. This document provides researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Optimizing pH Conditions for Robust and Sensitive Fluorescence Detection
Welcome to the technical support guide for 5-(Butoxymethyl)quinolin-8-ol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on optimizing pH conditions to ensure the reliability and sensitivity of your fluorescence assays. As a derivative of 8-hydroxyquinoline (8-HQ), this compound's utility as a fluorescent probe is fundamentally linked to its chemical environment, with pH being the most critical parameter.
Frequently Asked Questions (FAQs): The "Why" Behind pH Optimization
This section addresses the fundamental principles governing the pH-dependent fluorescence of 5-(Butoxymethyl)quinolin-8-ol.
Q1: Why is pH so critical for my 5-(Butoxymethyl)quinolin-8-ol fluorescence assay?
The fluorescence of 5-(Butoxymethyl)quinolin-8-ol, like other 8-hydroxyquinoline (8-HQ) derivatives, is typically weak on its own.[1][2] Its powerful fluorescence is "turned on" upon forming a rigid chelate complex with a target metal ion, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[2][3][4] The formation of this complex is entirely dependent on the pH of the solution. pH dictates the protonation state of two key sites on the molecule: the nitrogen atom in the quinoline ring and the hydroxyl group at the 8-position. Only when the hydroxyl group is deprotonated (in its anionic form) can it efficiently coordinate with a metal ion to form the highly fluorescent complex.[1]
Q2: How does pH affect the chemical structure of 5-(Butoxymethyl)quinolin-8-ol?
The molecule can exist in three main forms depending on the pH, creating a dynamic equilibrium:
Acidic pH (e.g., < 5): The quinoline nitrogen is protonated, resulting in a cationic form (H₂L⁺). This form is generally not conducive to forming the target fluorescent complex.
Near-Neutral pH (e.g., 5-8): The molecule is predominantly in its neutral form (HL). This is the range where the equilibrium starts to favor deprotonation of the hydroxyl group upon interaction with a metal ion.
Alkaline pH (e.g., > 8): The hydroxyl group is deprotonated, resulting in an anionic form (L⁻). This form is primed for metal chelation. However, excessively high pH can lead to the precipitation of metal hydroxides, which can interfere with the assay.[5]
The optimal pH for fluorescence is therefore a balance between ensuring the ligand is in a reactive state and maintaining the solubility and availability of the target metal ion.[5]
Caption: Experimental workflow for pH optimization.
Step-by-Step Methodology:
Buffer Preparation: Prepare a series of buffers covering a range from pH 4.0 to 9.0 (e.g., in 0.5 pH unit increments). Use buffers whose pKa is close to the target pH (e.g., Acetate for pH 4-5.5, MES for pH 5.5-6.5, HEPES for pH 7-8, TRIS for pH 8-9).
Reagent Preparation: Prepare concentrated stock solutions of 5-(Butoxymethyl)quinolin-8-ol and the target metal ion in high-purity water.
Assay Setup: In a microplate, for each pH value to be tested, prepare triplicate wells for the following conditions:
Test Wells: Assay Buffer + Ligand + Metal Ion.
Ligand Blank: Assay Buffer + Ligand.
Background Blank: Assay Buffer + Metal Ion.
Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature, protected from light.
Fluorescence Measurement: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the complex.
Data Analysis:
a. Calculate the average fluorescence for each set of triplicates.
b. For each pH point, calculate the net signal: Net Signal = (Average Test Signal) - (Average Ligand Blank Signal).
c. Plot the Net Signal as a function of pH. The pH corresponding to the peak of this curve is your experimental optimum.
Table 1: Example Data for pH Optimization of a Zn²⁺ Assay
pH
Avg. Test Signal (RFU)
Avg. Ligand Blank (RFU)
Net Signal (RFU)
4.0
550
500
50
4.5
800
510
290
5.0
2500
525
1975
5.5
6700
540
6160
6.0
12500
550
11950
6.5
18900
560
18340
7.0
22500
575
21925
7.5
21000
590
20410
8.0
17500
610
16890
8.5
12000
630
11370
9.0
8500
650
7850
RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.
References
G. S. S. S. N. K. N. M. et al. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
G. C. & P. K. D. (1986). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Department of Chemistry, University of California, Irvine. Retrieved from [Link]
J. K. O. et al. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Publishing. Retrieved from [Link]
J. X. et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Retrieved from [Link]
M. K. et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Retrieved from [Link]
S. N. A.-B. et al. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]
A. A. et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate. Retrieved from [Link]
C.-H. L. & Y.-M. C. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE. Retrieved from [Link]
Technical Support Center: Photostability Guide for 5-(Butoxymethyl)quinolin-8-ol
[1][2] Executive Summary You are likely working with 5-(Butoxymethyl)quinolin-8-ol as a chelation-enhanced fluorophore for detecting metal ions (e.g., Zn²⁺, Al³⁺) or as a lipophilic cellular stain.[1] While the butoxymet...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
You are likely working with 5-(Butoxymethyl)quinolin-8-ol as a chelation-enhanced fluorophore for detecting metal ions (e.g., Zn²⁺, Al³⁺) or as a lipophilic cellular stain.[1] While the butoxymethyl group enhances membrane permeability and solubility, the core 8-hydroxyquinoline (8-HQ) scaffold presents specific photophysical challenges.[1]
The primary issue is that 8-HQ derivatives often require UV or near-UV excitation (320–400 nm).[1] High-energy photons in this range rapidly generate Reactive Oxygen Species (ROS), leading to irreversible photodestruction (photobleaching) of the fluorophore.[2] Furthermore, the fluorescence of this molecule is often dependent on metal chelation; "fading" signal can sometimes be a misinterpretation of metal dissociation rather than true bleaching.[2]
This guide provides a self-validating system to stabilize your signal, distinguishing between photochemical destruction and chemical quenching.[1][2]
Module 1: Acquisition & Hardware Optimization
Q: My signal fades within seconds of opening the shutter. Is my excitation too strong?
A: Almost certainly. 8-HQ derivatives have a lower quantum yield and extinction coefficient compared to modern dyes like Alexa Fluor, often tempting users to maximize laser power.[1][2] This is a trap.
The Mechanism:
UV/Violet light (e.g., 405 nm lasers) carries significantly higher energy per photon than visible light.[2] This increases the rate of intersystem crossing (ISC) to the triplet state.[2] From the triplet state, the fluorophore can react with molecular oxygen to form singlet oxygen (
), which attacks the quinoline ring, destroying its conjugation and fluorescence.[2]
Protocol for Optimization:
Pulsed Illumination: If your microscope supports it (e.g., resonant scanning or strobed LEDs), use pulsed excitation.[1][2] This allows the triplet state to relax back to the ground state non-radiatively between pulses, reducing the window for ROS formation.
Binning: Increase your camera binning (e.g., 2x2 or 4x4). This sums the charge of adjacent pixels, increasing sensitivity by a factor of 4 or 16.[2] You can then reduce excitation power by the same factor while maintaining Signal-to-Noise Ratio (SNR).[1]
ND Filters: Start with a Neutral Density (ND) filter of 1.0 (10% transmission) and only increase if absolutely necessary.[1][2]
Reasoning: Excitation below 320 nm excites higher energy states that contribute little to fluorescence but significantly to photodecomposition.[1][2]
Module 2: Chemical Environment & Mounting
Q: Can I use standard commercial antifade mountants?
A:Proceed with caution. This is a critical failure point for 8-HQ derivatives.
The Risk:
Many commercial hardening mountants (e.g., those containing polyvinyl alcohol or acrylics) can sequester metal ions or alter the pH during curing.[2] Since 5-(Butoxymethyl)quinolin-8-ol often relies on the Enol form or metal chelation for fluorescence, a pH shift or metal stripping will cause the signal to vanish, mimicking photobleaching.[1]
Recommendation:
Use a non-hardening, glycerol-based mounting medium buffered to pH 7.4 (or your physiological target).[1][2]
Table 1: Mounting Media Compatibility Guide
Media Type
Compatibility
Risk Factor
Technical Note
Commercial Hard-Set
Low
High
Curing agents may chelate metals; pH shifts common during polymerization.[1][3]
Glycerol / PBS (90%)
High
Low
Inert.[1][2] Requires sealing with nail polish/Valap.[1][2] Best for short-term imaging.[1][2]
Vectashield
Medium
Medium
Known to quench certain blue fluorophores.[1][2] Test a control slide first.[1][2]
Prolong Glass
Low
High
High refractive index curing media often strip weak chelators.[1][2]
Module 3: Oxygen Scavenging (The "Glox" Strategy)
Q: How do I chemically stop the bleaching reaction?
A: The most effective method for 8-HQ derivatives is removing molecular oxygen, the primary reactant in photobleaching. We recommend the Glucose Oxidase/Catalase (GLOX) system.[1][2]
Why it works:
Glucose oxidase converts glucose and oxygen into gluconolactone and hydrogen peroxide.[1][2] Catalase then immediately breaks down the peroxide (which is also toxic) into water and oxygen, but the net rate consumes oxygen faster than it is replenished in a sealed sample.[2]
Protocol: Preparation of GLOX Buffer
Stock A: Glucose Oxidase (3 mg/mL) + Catalase (0.1 mg/mL) in PBS. Spin down to remove particulates.[1][2]
Stock B: 1 M Glucose in PBS (degassed).
Working Solution: Mix 1 µL of Stock A + 100 µL of Stock B + 899 µL of Imaging Buffer just before mounting.
Application: Apply to sample, add coverslip, and seal immediately with a sealant (e.g., Twinsil) to prevent atmospheric oxygen reentry.[2]
Module 4: Troubleshooting Workflow
Use the following logic flow to diagnose the root cause of your signal loss.
Figure 1: Diagnostic decision tree for distinguishing between photobleaching (oxidative damage) and quenching (chemical/environmental loss of fluorescence).[1]
References
PubChem. (n.d.).[1][2] 5-(Butoxymethyl)quinolin-8-ol Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][2]
Bardez, E., et al. (1997).[1][2] Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline Derivatives. Journal of Physical Chemistry A. (Contextual grounding for 8-HQ photophysics).
Vogelsang, J., et al. (2008).[1][2] A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes.[2] Angewandte Chemie International Edition. (Basis for GLOX protocol).[1][2]
Minimizing background fluorescence in cellular imaging with 5-(Butoxymethyl)quinolin-8-ol
The following technical guide is structured as a specialized support center resource for researchers utilizing 5-(Butoxymethyl)quinolin-8-ol (BMQ) in cellular imaging. Based on the chemical structure (an 8-hydroxyquinoli...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for researchers utilizing 5-(Butoxymethyl)quinolin-8-ol (BMQ) in cellular imaging.
Based on the chemical structure (an 8-hydroxyquinoline derivative) and its functional class (lipophilic metal chelator/ionophore), this guide addresses its primary application: validating intracellular metal signals (e.g., Zn²⁺, Fe²⁺/³⁺, Cu²⁺) and defining non-specific background fluorescence.
Topic: Minimizing Background Fluorescence & Signal Validation in Cellular Imaging
Document ID: TS-BMQ-001
Status: Active
Audience: High-Content Screening (HCS) Specialists, Cell Biologists, Drug Discovery Scientists
Core Technical Overview
5-(Butoxymethyl)quinolin-8-ol is a lipophilic, cell-permeable derivative of 8-hydroxyquinoline. In fluorescence microscopy, it serves a critical function as a signal quencher and background discriminator .
Unlike hydrophilic chelators (e.g., EDTA) that cannot cross cell membranes, the butoxymethyl group confers enhanced lipophilicity, allowing the molecule to rapidly penetrate live cells and chelate intracellular transition metals (Zn²⁺, Cu²⁺, Fe²⁺/³⁺). By stripping these metals from fluorogenic probes (e.g., FluoZin-3, Phen Green SK), BMQ allows researchers to distinguish true metal-dependent signal from autofluorescence and non-specific staining .
Mechanism of Action
The compound operates via competitive chelation. When added to stained cells, it competes with the fluorescent sensor for the target metal.
Before BMQ: Probe + Metal
High Fluorescence (Signal + Background)
After BMQ: Probe (Free) + BMQ-Metal Complex
Low Fluorescence (Background Only)
The "background" is mathematically defined as the residual fluorescence intensity (
) remaining after BMQ treatment.
Experimental Workflow & Protocols
Diagram 1: Signal Validation Workflow
This flowchart illustrates the logical sequence for using BMQ to subtract background fluorescence.
Figure 1: Step-by-step workflow for determining true signal-to-noise ratio using BMQ chelation.
Standard Operating Procedure (SOP)
Preparation of Stock Solution:
Solvent: Dimethyl sulfoxide (DMSO). Avoid ethanol as it may affect membrane permeability.
Concentration: Prepare a 50 mM stock solution.
Storage: Store at -20°C, protected from light. Stable for 3 months.
In-Cell Background Determination Protocol:
Primary Staining: Stain cells with the metal-specific probe (e.g., FluoZin-3 for Zinc) according to standard protocols.
Baseline Imaging: Acquire the initial dataset (
) ensuring exposure times are below saturation.
BMQ Addition:
Dilute BMQ stock to a working concentration of 20–50 µM in warm imaging buffer (HBSS or PBS + Glucose).
Note: Do not wash cells. Add the solution as a 2X concentrate or replace the media gently.
Incubation: Incubate for 15–30 minutes at 37°C.
Post-Quench Imaging: Acquire the second dataset (
) using identical acquisition settings.
Calculation: Calculate
.
Troubleshooting & FAQs
Section A: Signal Issues
Q: I added BMQ, but the fluorescence signal did not decrease. Why?A: This indicates one of three scenarios:
Insufficient Concentration/Time: The intracellular metal concentration may exceed the chelating capacity of the BMQ added. Increase concentration to 50-100 µM or extend incubation to 45 minutes.
High Background (Non-Specific Binding): If the signal remains high, the fluorescence is likely due to the probe binding to non-metal targets (e.g., hydrophobic pockets in proteins) or cellular autofluorescence (NADH/FAD). In this case, BMQ confirms that your "signal" was actually artifactual.
Probe Affinity Mismatch: If your fluorescent probe has a higher affinity (
) for the metal than BMQ, the chelator cannot strip the metal.
Solution: Verify the stability constants (
) of BMQ versus your probe. 8-hydroxyquinolines generally have high affinity for Cu²⁺ () and Zn²⁺ ().
Q: Can BMQ itself cause background fluorescence?A:Yes, this is a critical risk.
8-hydroxyquinoline derivatives are often fluorogenic upon binding to metals (forming fluorescent metal-ligand complexes).
The Artifact: If BMQ-Metal complexes precipitate or accumulate in lipid droplets, you may see new punctate fluorescence, typically in the blue/green spectrum.
The Fix:
Perform a spectral scan. 8-HQ-Metal complexes typically fluoresce at shorter wavelengths (480-520 nm) than many red-shifted probes.
Wash cells after BMQ incubation if the complex is membrane-permeable, although this may disturb the equilibrium.
Use a ratiometric analysis if possible.
Section B: Solubility & Toxicity
Q: I see precipitation when adding BMQ to the media.A: The "Butoxymethyl" group increases lipophilicity, reducing water solubility.
Prevention: Predilute the DMSO stock into serum-free media or buffer with vigorous vortexing immediately before addition. Ensure final DMSO concentration is <0.5%.
Serum Interference: Serum proteins (Albumin) can bind lipophilic chelators. Perform the quenching step in serum-free buffer (e.g., HBSS).
Q: Is BMQ toxic to cells?A: Like all intracellular chelators (e.g., TPEN), BMQ strips essential metals required for enzymatic function (e.g., metalloproteases, respiration).
Guidance: It is intended for endpoint assays or short-term (<1 hour) validation. Prolonged exposure (>2 hours) will induce apoptosis and morphological changes.
Data Summary: Comparative Chelator Properties
Feature
5-(Butoxymethyl)quinolin-8-ol (BMQ)
TPEN
EDTA/EGTA
Permeability
High (Lipophilic modification)
High
None (Extracellular only)
Primary Targets
Fe³⁺, Cu²⁺, Zn²⁺
Zn²⁺, Fe²⁺, Cu²⁺
Ca²⁺, Mg²⁺, Zn²⁺
Fluorescence
Potentially fluorogenic (Metal-bound)
Non-fluorescent
Non-fluorescent
Use Case
Validating Fe/Zn signals; HIF studies
Validating Zn signals
Buffer preparation; Lysis
Solubility
Low in water (Requires DMSO)
Low in water (Requires DMSO/EtOH)
High in water
Mechanistic Visualization
Diagram 2: Competitive Chelation Mechanism
This diagram details the molecular competition occurring inside the cell.
Figure 2: Mechanism of background discrimination. BMQ outcompetes the fluorescent probe for the metal ion, returning the probe to its non-fluorescent state.
References
HIF Stabilization & Iron Chelation
Context: 8-hydroxyquinoline derivatives stabilize HIF-1
by chelating iron
Source: Warnecke, C., et al. (2003). "Activation of the hypoxia-inducible factor-pathway and stimulation of angiogenesis by application of prolyl hydroxylase inhibitors." FASEB Journal.
Fluorescence of 8-Hydroxyquinoline Complexes
Context: Describes the fluorogenic nature of 8-HQ upon metal binding, a critical consider
Source: Bardez, E., et al. (1997). "Excited-state proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Target Molecule: 5-(Butoxymethyl)quinolin-8-ol
CAS Registry (Base Scaffold): 148-24-3 (8-Hydroxyquinoline), 4053-45-6 (5-Chloromethyl intermediate)
Application: Antibacterial agents, chelating ligands for radiopharmaceuticals (e.g., Indium-111 labeling), and corrosion inhibitors.
This guide addresses the common yield-limiting factors in the two-step synthesis of 5-(Butoxymethyl)quinolin-8-ol starting from 8-hydroxyquinoline (8-HQ). The standard protocol often suffers from low regioselectivity, hydrolysis of the labile chloromethyl intermediate, and dimerization (formation of bis-ether). This refined protocol emphasizes anhydrous handling and kinetic control to boost isolated yields from ~40% to >75%.
Optimized Synthesis Workflow
The synthesis is bifurcated into two critical modules: the Blanc Chloromethylation (Step 1) and the Nucleophilic Etherification (Step 2).
Module 1: Blanc Chloromethylation (Synthesis of Intermediate)
Solvent: Anhydrous dichloromethane (DCM) or 1,4-Dioxane.
Critical Parameter: Temperature control (
).
Step-by-Step Protocol:
Activation: Suspend 8-HQ and anhydrous ZnCl₂ in dry DCM under N₂ atmosphere. Stir for 15 min to form the zinc chelate (protects the phenol).
Chloromethylation: Add paraformaldehyde.[1] Bubble dry HCl gas through the suspension at
for 2 hours.
Completion: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The product precipitates as the hydrochloride salt.
Isolation: Filter the yellow solid under N₂. Wash with cold anhydrous ether. Do not wash with water (prevents hydrolysis). Dry in a vacuum desiccator over P₂O₅.
Dissolution: Suspend the 5-chloromethyl-8-quinolinol hydrochloride in anhydrous n-butanol (10 mL/g).
Neutralization: Add solid NaHCO₃ slowly at RT. (Note: Using a weak inorganic base prevents phenoxide formation which leads to C-alkylation or polymerization).
Reaction: Heat to
. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).
Workup: Filter off inorganic salts. Evaporate excess butanol under reduced pressure.
Purification: Recrystallize from Hexane/Ethyl Acetate (3:1) or perform flash chromatography if purity <95%.
Visualization of Reaction Logic
Figure 1: Reaction pathway highlighting the critical intermediate and potential diversion points to side products.
Technical Support: Troubleshooting & FAQs
Module 1: Chloromethylation Issues
Q1: My yield for the chloromethyl intermediate is <30%, and I see a gummy residue. What went wrong?
Diagnosis: This indicates polymerization or incomplete reaction. The "gum" is likely a mixture of oligomers formed by the reaction of the chloromethyl group with unreacted 8-HQ.
Solution:
Increase HCl Saturation: Ensure the solvent is fully saturated with HCl gas before adding the substrate.
Temperature Control: Do not exceed
. Higher temperatures favor electrophilic attack on the electron-rich 7-position or intermolecular bridging.
Catalyst: Ensure ZnCl₂ is strictly anhydrous (fuse it before use).
Q2: The intermediate turns from yellow to white upon filtration. Is this normal?
Diagnosis: No. A color change to white often indicates hydrolysis of the hydrochloride salt to the free base or the carbinol (alcohol) form due to ambient moisture.
Corrective Action: Filter under a blanket of Nitrogen. Wash with anhydrous diethyl ether, not reagent-grade ether (which contains water/ethanol). Store the intermediate in a desiccator.
Module 2: Etherification Issues
Q3: I observe a significant amount of "dimer" (bis-quinolyl ether) in the final product.
Diagnosis: This occurs if the reaction mixture is too concentrated or if a strong base (like NaOH) is used. Strong bases deprotonate the phenolic hydroxyl, making it a nucleophile that attacks the chloromethyl group of another molecule.
Solution:
Dilution: Increase the volume of n-butanol (solvent) to at least 15 mL per gram of intermediate.
Base Selection: Switch to Sodium Bicarbonate (NaHCO₃) or DIPEA . Avoid NaOH or KOH.
Slow Addition: Add the intermediate portion-wise to the alcohol if the dimer persists.
Q4: Can I use aqueous formalin instead of paraformaldehyde in Step 1?
Answer:No. The Blanc reaction requires anhydrous conditions to drive the equilibrium toward the chloride. Water inhibits the formation of the reactive electrophile and hydrolyzes the product immediately. Use paraformaldehyde or trioxane.
Optimization Data: Solvent & Base Screening
To validate the protocol, we screened conditions for Step 2 (Etherification).
Entry
Solvent
Base (2.0 eq)
Temp (°C)
Yield (%)
Purity (HPLC)
Notes
1
Ethanol
K₂CO₃
Reflux
45%
82%
Significant ethyl ether byproduct
2
n-Butanol
NaOH
60
30%
60%
High dimerization observed
3
n-Butanol
NaHCO₃
60
78%
96%
Optimal Condition
4
DMF
DIPEA
80
65%
88%
Difficult workup (DMF removal)
Decision Logic for Purification
Figure 2: Purification decision tree based on crude purity and final form requirements.
References
Blanc Chloromethylation Mechanism & Safety
Burckhalter, J. H., & Leib, R. I. (1961). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant 5-Substitution. Journal of Organic Chemistry, 26(10), 4078–4083.
Analogous Etherification Protocols
High-Yielding Synthesis of 5-(alkoxymethyl)furfurals. ResearchGate. (2019). Retrieved from [Link]
Solving aggregation problems of 5-(Butoxymethyl)quinolin-8-ol in solution
Welcome to the Technical Support Center for 5-(Butoxymethyl)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 5-(Butoxymethyl)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the aggregation of 5-(Butoxymethyl)quinolin-8-ol in solution. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.
Introduction: Understanding the Challenge
5-(Butoxymethyl)quinolin-8-ol, a derivative of 8-hydroxyquinoline, is a lipophilic molecule with potential applications in various research fields, including drug discovery.[1][2] Like its parent compound, it possesses a quinoline core that can participate in π-π stacking and a hydroxyl group capable of hydrogen bonding, factors that can contribute to self-aggregation in solution, particularly in aqueous environments.[1][3] The addition of a butoxymethyl group at the 5-position further increases its nonpolar character, potentially exacerbating solubility and aggregation issues.
This guide provides a systematic approach to identifying, characterizing, and mitigating aggregation of 5-(Butoxymethyl)quinolin-8-ol, ensuring reliable and reproducible experimental outcomes.
Part 1: Troubleshooting Guide - Is Aggregation the Issue?
Before attempting to solve a problem, it's crucial to confirm its nature. This section will guide you through the common signs of aggregation and how to confirm it.
Question 1: My solution of 5-(Butoxymethyl)quinolin-8-ol is cloudy, or I see visible particulates. Is this aggregation?
Answer: Cloudiness or the presence of visible particles are strong indicators of poor solubility and likely aggregation.[4] However, it could also be due to contamination or precipitation of other components in your solution.
Initial Verification Steps:
Visual Inspection: Observe the solution against a dark background. Look for turbidity, opalescence, or distinct particles.
Microscopy: A quick check under a light microscope can confirm the presence of amorphous aggregates or crystalline precipitates.
Solvent Blank: Always compare your sample to a solvent-only blank to rule out issues with the solvent itself.
Question 2: My experimental results are inconsistent or not reproducible. Could aggregation be the cause?
Answer: Absolutely. Small molecule aggregation can lead to a host of problems that manifest as poor data quality.[5] Aggregates can non-specifically interact with proteins and other biological macromolecules, leading to false positives or negatives in screening assays.[6]
Workflow for Diagnosing Aggregation-Induced Artifacts:
Figure 1. A logical workflow to assess the likelihood of aggregation based on experimental data.
Question 3: How can I definitively confirm and characterize the aggregation of 5-(Butoxymethyl)quinolin-8-ol?
Answer: Several biophysical techniques can be employed to confirm and characterize aggregation. Dynamic Light Scattering (DLS) is a widely used and accessible method.[5][7]
Experimental Protocol: Characterization of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in a solution of 5-(Butoxymethyl)quinolin-8-ol.
Materials:
5-(Butoxymethyl)quinolin-8-ol stock solution (e.g., in DMSO)
Experimental buffer (e.g., PBS)
DLS instrument and compatible cuvettes
Syringe filters (0.2 µm or smaller)
Procedure:
Sample Preparation:
Prepare your final solution of 5-(Butoxymethyl)quinolin-8-ol in the experimental buffer. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all samples. [8]
Filter the sample through a 0.2 µm syringe filter directly into a clean DLS cuvette.[9] This removes dust and other large contaminants.
Prepare a buffer-only control and filter it in the same manner.
DLS Measurement:
Equilibrate the DLS instrument to the desired temperature.
Place the cuvette in the instrument and allow the temperature to stabilize.
Perform the DLS measurement according to the instrument's software instructions. Collect multiple readings for each sample to ensure reproducibility.[7]
Data Analysis:
Analyze the size distribution by intensity. A monodisperse sample will show a single, narrow peak, indicating a homogenous solution.
The presence of large particles (e.g., >100 nm) or a high polydispersity index (PDI > 0.3) is indicative of aggregation.[10]
Observation
Interpretation
Single, narrow peak (e.g., <10 nm)
Monomeric or small oligomeric species
Multiple peaks, with one at a large size
Presence of aggregates
Broad peak with high PDI
Polydisperse sample, likely containing aggregates
Table 1. Interpreting DLS data for aggregation analysis.
Part 2: Troubleshooting Guide - Solving Aggregation Problems
Once you have confirmed that aggregation is occurring, the next step is to mitigate it. This section provides a series of strategies to improve the solubility and reduce the aggregation of 5-(Butoxymethyl)quinolin-8-ol.
Question 4: I've confirmed aggregation. What is the first thing I should try to solve it?
Answer: The simplest and often most effective approach is to optimize your solvent system. Since 5-(Butoxymethyl)quinolin-8-ol is a lipophilic compound, it will have limited solubility in purely aqueous solutions.[1][3]
Strategy 1: Employing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds.[11][12]
Recommended Co-solvents:
Dimethyl sulfoxide (DMSO)
Ethanol
Methanol
Polyethylene glycol (PEG)
Experimental Approach:
Prepare a high-concentration stock solution of 5-(Butoxymethyl)quinolin-8-ol in 100% of a suitable co-solvent (e.g., DMSO).
When preparing your final experimental solution, add the stock solution to your aqueous buffer.
Crucially, keep the final concentration of the co-solvent as low as possible (ideally <5%, and always consistent across experiments) to avoid artifacts from the co-solvent itself.
Figure 2. Workflow for using co-solvents to mitigate aggregation.
Question 5: I'm still seeing aggregation even with a co-solvent. What else can I do?
Answer: The solubility of 8-hydroxyquinoline and its derivatives is known to be pH-dependent.[3][13] This is due to the protonation/deprotonation of the quinoline nitrogen and the hydroxyl group.
Strategy 2: pH Adjustment
The quinoline nitrogen in 5-(Butoxymethyl)quinolin-8-ol is basic, while the hydroxyl group is acidic. By adjusting the pH of your buffer, you can ionize the molecule, which generally increases aqueous solubility.[14]
Acidic pH (e.g., pH < 5): The quinoline nitrogen will be protonated, forming a positively charged species. This should increase solubility.
Alkaline pH (e.g., pH > 9.5): The hydroxyl group will be deprotonated, forming a negatively charged phenoxide. This should also increase solubility.
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
Add a small amount of your 5-(Butoxymethyl)quinolin-8-ol stock solution to each buffer to the same final concentration.
Visually inspect for clarity and/or measure the absorbance at a wavelength where the compound absorbs but the buffer does not, to quantify the amount of soluble compound.
Optionally, use DLS to confirm the absence of aggregates at the optimal pH.
pH Range
Predominant Species
Expected Solubility
< 5
Protonated (Cationic)
Increased
5 - 9.5
Neutral
Lower
> 9.5
Deprotonated (Anionic)
Increased
Table 2. Predicted effect of pH on the solubility of 5-(Butoxymethyl)quinolin-8-ol.
Question 6: My experimental system is sensitive to pH and high concentrations of organic solvents. Are there other options?
Answer: Yes, the inclusion of non-denaturing detergents or surfactants at low concentrations can help to solubilize hydrophobic molecules and prevent aggregation.[5][15]
Strategy 3: Using Detergents
Detergents form micelles that can encapsulate hydrophobic molecules, keeping them in solution.
Recommended Detergents:
Non-ionic: Tween-20, Triton X-100
Zwitterionic: CHAPS
Important Considerations:
Use detergents at concentrations slightly above their critical micelle concentration (CMC).
Be aware that detergents can interfere with some biological assays, so appropriate controls are essential.[5]
Part 3: Frequently Asked Questions (FAQs)
Q1: At what concentration should I expect to see aggregation of 5-(Butoxymethyl)quinolin-8-ol?
A1: This is highly dependent on the specific solution conditions (e.g., buffer composition, pH, temperature, co-solvent concentration). As a general rule, aggregation is more likely at higher concentrations. It is recommended to determine the critical aggregation concentration (CAC) for your specific experimental setup.
Q2: Can I use sonication to redissolve aggregates?
A2: Sonication can temporarily break up aggregates, but they will often reform over time. It is not a substitute for proper formulation to prevent aggregation in the first place. If you do use sonication, be mindful of potential sample degradation due to heat.
Q3: Will temperature affect the aggregation of 5-(Butoxymethyl)quinolin-8-ol?
A3: Yes, temperature can influence solubility. For most compounds, solubility increases with temperature. However, the effect on aggregation can be complex. It is best to perform experiments at a consistent and controlled temperature.
Q4: My compound is a different derivative of 8-hydroxyquinoline. Is this guide still relevant?
A4: The general principles outlined in this guide are applicable to other hydrophobic derivatives of 8-hydroxyquinoline.[2] However, the specific optimal conditions (e.g., pH, co-solvent) may vary depending on the nature of the substituent.
References
(No author given). (n.d.). Current time information in West Northamptonshire, GB. Google.
(No author given). (n.d.). 8-Hydroxyquinoline - Solubility of Things.
(No author given). (n.d.). 8-Hydroxyquinoline | 148-24-3. ChemicalBook.
(No author given). (2019-02-25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
(No author given). (2025-10-16). Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation.
(No author given). (n.d.). Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis.
(No author given). (2025-07-08). Formulation strategies for poorly soluble drugs.
(No author given). (n.d.). Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un. Biozentrum.
(No author given). (n.d.).
(No author given). (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
(No author given). (2025-07-30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
(No author given). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
(No author given). (2011-05-09). DLS Protocol.
(No author given). (n.d.).
(No author given). (n.d.). How to Prevent Protein Aggregation through Stabilizers and Surfactants. Sigma-Aldrich.
(No author given). (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
(No author given). (n.d.).
(No author given). (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
Fisher, E., Zhao, Y., et al. (2017-07-06). Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. Semantic Scholar.
(No author given). (n.d.).
(No author given). (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
(No author given). (2025-08-07). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
Comparative Technical Guide: 5-(Butoxymethyl)quinolin-8-ol vs. Standard Zinc Sensors
This guide provides an in-depth technical comparison of 5-(Butoxymethyl)quinolin-8-ol against established zinc fluorescent sensors.[1][2] It is designed for researchers requiring high-fidelity zinc quantification and ima...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 5-(Butoxymethyl)quinolin-8-ol against established zinc fluorescent sensors.[1][2] It is designed for researchers requiring high-fidelity zinc quantification and imaging in biological systems.[1][2]
[1][2]
Executive Summary: The 8-Hydroxyquinoline Advantage
5-(Butoxymethyl)quinolin-8-ol represents a specific lipophilic derivative of the classical 8-hydroxyquinoline (8-HQ) scaffold.[1][2] Unlike the widely used sulfonamide-based sensors (TSQ, Zinquin), this molecule utilizes a phenolic oxygen and quinoline nitrogen for coordination.[1][2]
Its primary distinction lies in its dual functionality: it acts as a fluorogenic sensor (turning "on" upon binding) and a zinc ionophore (capable of transporting Zn
across membranes).[1][2] The addition of the 5-butoxymethyl group significantly enhances lipophilicity compared to the parent 8-HQ, facilitating rapid passive diffusion into cells without the need for esterase cleavage (unlike Zinquin Ethyl Ester).[1][2]
Core Mechanism: Inhibition of ESIPT
The fluorescence mechanism relies on the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2]
Apo-State (Free Ligand): Upon UV excitation, the phenolic proton transfers to the quinoline nitrogen, forming a non-fluorescent keto-tautomer via rapid non-radiative decay.[1][2]
Bound-State (Zn-Complex): Zinc chelation displaces the phenolic proton and locks the molecule in the enol-form geometry.[1][2] This blocks ESIPT, forcing radiative decay (fluorescence emission).[1][2]
Figure 1: Mechanism of Action.[1][2] Zinc binding prevents the proton transfer responsible for fluorescence quenching in the free ligand.[2]
Comparative Analysis: 5-(Butoxymethyl)quinolin-8-ol vs. Alternatives
The following analysis compares the 5-(Butoxymethyl) derivative against the three industry standards: Zinquin (Quinoline-sulfonamide), TSQ (The historic standard), and FluoZin-3 (The high-affinity, visible-light standard).[1][2]
FluoZin-3 is a non-perturbing sensor; it binds free Zn
without moving it across membranes.
5-(Butoxymethyl)quinolin-8-ol , like other 8-HQs, is a neutral ionophore.[1][2] It can transport Zn into organelles (lysosomes/mitochondria) or strip Zn from metalloproteins.[1][2]
Use Case: Use the 5-(Butoxymethyl) derivative when you need to load zinc or study total exchangeable zinc pools.[1][2] Use FluoZin-3 for monitoring basal free zinc fluctuations to avoid disturbing cellular homeostasis.[1][2]
2. Permeability & Activation (vs. Zinquin)
Zinquin Ethyl Ester requires intracellular esterase activity to cleave the ethyl ester group and trap the sensor inside the cell.[1][2] This introduces variability between cell lines with different esterase levels.[1][2]
5-(Butoxymethyl)quinolin-8-ol relies on the ether-linked butoxymethyl tail for lipophilicity.[1][2] It does not require enzymatic activation, offering more consistent loading kinetics across diverse cell types (e.g., neurons vs. fibroblasts).[1][2]
3. Protein Adduct Formation (vs. TSQ)
TSQ is notorious for forming ternary complexes (Protein-Zn-TSQ), which can lead to ambiguous localization data (staining proteins rather than free pools).[1][2] 8-HQ derivatives tend to form discrete
(Metal-Ligand) complexes, although they can still extract loosely bound zinc from proteins.[1][2]
Record emission spectra (380–600 nm) upon excitation at 360 nm.[1][2]
Analysis: Fit data to the Hill equation. 8-HQ derivatives typically show a 2:1 binding isotherm.[1][2]
Synthesis & Safety Notes
Structure-Activity Relationship: The "5-butoxymethyl" group provides the necessary hydrophobicity for membrane crossing.[1][2] The 8-hydroxyl and quinoline nitrogen are the active chelating sites.[1][2]
Interference: While selective for Zn
, 8-HQ derivatives can fluoresce with Al and Cd.[1][2] Cu and Fe typically quench fluorescence (paramagnetic quenching).[1][2] Always use TPEN (Zn-selective) vs. generic chelators to confirm the signal is Zinc.[1][2]
Toxicity: As an ionophore, prolonged incubation (>1 hour) may induce cytotoxicity by disrupting lysosomal pH or increasing cytosolic zinc to toxic levels.[1][2]
References
Mechanisms of 8-HQ Sensors: Prachayasittikul, V., et al. (2013).[1][2] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1][2]
Zinquin Characterization: Zalewski, P. D., et al. (1993).[1][2][3] "Correlation of apoptosis with change in intracellular labile Zn(II) using zinquin [(2-methyl-8-p-toluenesulphonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe for Zn(II)." Biochem. J.[1][2][3]
TSQ and Protein Adducts: Meeusen, J. W., et al. (2011).[1][2] "TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins."[1][2][3] Inorganic Chemistry.
Comparison of Zn Sensors: Carpenter, M. C., et al. (2016).[1][2] "Small-Molecule Fluorogenic Probes for Zinc Imaging." Molecules. [1][2]
Chemical Identity: European Patent EP2295060A2.[1][2] "Stabilization of hypoxia inducible factor (HIF) alpha."[1][2] (Identifies 5-(butoxymethyl)quinolin-8-ol structure).
A Senior Application Scientist's Guide to Quinoline-Based Fluorescent Sensors: A Performance Comparison
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of analytes is paramount. Fluorescent sensors have emerged as a powerful tool in this endeavor, offering high sensit...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of analytes is paramount. Fluorescent sensors have emerged as a powerful tool in this endeavor, offering high sensitivity, selectivity, and real-time monitoring capabilities. Among the various classes of fluorescent probes, those based on the quinoline scaffold have garnered significant attention due to their inherent fluorescence, remarkable coordination properties with metal ions, and the tunability of their photophysical characteristics.[1][2]
This guide provides an in-depth, objective comparison of the performance of quinoline-based fluorescent sensors, with a particular focus on their application in the detection of biologically and environmentally significant metal ions: Fe³⁺, Cd²⁺, and Zn²⁺. We will delve into their performance metrics, compare them with alternative sensing technologies, and provide the experimental groundwork for their effective evaluation.
The Quinoline Scaffold: A Versatile Platform for Fluorescent Sensing
The quinoline moiety, a bicyclic aromatic heterocycle, serves as an excellent foundation for fluorescent sensor design. Its rigid structure contributes to high quantum yields, and the nitrogen atom within the ring, often in conjunction with other strategically placed donor atoms, can selectively bind to target analytes.[2] This binding event perturbs the electronic structure of the quinoline fluorophore, leading to a detectable change in its fluorescence properties. This change can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.[1]
The versatility of the quinoline scaffold lies in the relative ease with which its structure can be modified. By introducing different functional groups at various positions on the quinoline ring, it is possible to fine-tune the sensor's selectivity, sensitivity, and photophysical properties for a specific analyte.[3]
Signaling Mechanisms: The "How" Behind the Glow
The fluorescence response of quinoline-based sensors is governed by several photophysical mechanisms. Understanding these mechanisms is crucial for both the rational design of new sensors and the interpretation of experimental data. The three primary mechanisms at play are Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
Photoinduced Electron Transfer (PET)
In a typical PET-based sensor, the quinoline fluorophore is linked to a receptor unit containing a lone pair of electrons (e.g., a nitrogen or sulfur atom) via a short spacer. In the absence of the target analyte, photoexcitation of the fluorophore is followed by the transfer of an electron from the receptor to the excited fluorophore, a non-radiative process that quenches the fluorescence (the "off" state). When the analyte binds to the receptor, it lowers the energy of the receptor's lone pair, inhibiting the PET process and allowing the fluorophore to de-excite radiatively, thus "turning on" the fluorescence.[4]
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Internal Charge Transfer (ICT)
ICT-based sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, resulting in a charge-separated excited state. The emission wavelength of such a system is sensitive to the polarity of the environment and the electronic properties of the donor and acceptor. Analyte binding to either the donor or acceptor moiety can alter the efficiency of the ICT process, leading to a change in the fluorescence intensity and/or a shift in the emission wavelength.[5][6]
Caption: Förster Resonance Energy Transfer (FRET) Mechanism.
Performance Comparison of Quinoline-Based Fluorescent Sensors
The efficacy of a fluorescent sensor is determined by a set of key performance parameters. A thorough evaluation of these metrics is essential for selecting the most appropriate sensor for a given application.
For the Detection of Ferric Iron (Fe³⁺)
Iron is a crucial element in numerous biological processes, but its dysregulation is implicated in various diseases. [7]Consequently, the development of selective and sensitive fluorescent probes for Fe³⁺ is of great interest.
Sensor/Probe
Limit of Detection (LOD)
Response Mechanism
Solvent System
Key Features
Reference
Sensor TQA
0.16841 µM
Turn-on
DMF/water
Good selectivity and sensitivity; simple synthesis. [8]
Rhodamine-based sensors: These often operate via a spirolactam ring-opening mechanism, leading to a "turn-on" fluorescence response. They are known for their excellent photostability and high quantum yields.
[10]* Chitosan nanoparticles functionalized with Rhodamine B: These probes can detect Fe³⁺ through fluorescence quenching.
[11]
For the Detection of Cadmium (Cd²⁺)
Cadmium is a highly toxic heavy metal with significant environmental and health concerns. The development of sensitive and selective fluorescent sensors for Cd²⁺ is crucial for environmental monitoring and food safety.
[12]
| Quinoline-benzothiazole probes | 2.4 nM | Turn-on | Not specified | High selectivity and sensitivity in acidic environments. [12]| [12]|
Alternative Fluorescent Probes for Cd²⁺:
Benzothiazole-based probes: These can act as ratiometric sensors for Cd²⁺ with visual color changes.
[15]* Carbon Dots (CDs): Functionalized CDs can be used for the parallel detection of Cd²⁺ and Hg²⁺ through fluorescence quenching.
[16]
For the Detection of Zinc (Zn²⁺)
Zinc is an essential trace element involved in a myriad of cellular functions. Fluorescent probes for Zn²⁺ are invaluable tools for studying its biological roles.
[17][18]
Sensor/Probe
Limit of Detection (LOD)
Response Mechanism
Solvent System
Key Features
Reference
QZn
15.1 pM
Turn-on (10-fold enhancement)
Not specified
Two-photon probe suitable for intracellular imaging. [19]
| PQPc | 193 nM | Turn-on (13-fold enhancement) | Not specified | Applicable for detecting zinc ions in eukaryotic cells. [20]| [20]|
Alternative Fluorescent Probes for Zn²⁺:
Zinpyr-1 (ZP1) and FluoZin-3: These are commercially available and widely used fluorescent probes for intracellular zinc detection.
[21]* Schiff Base Complexes: Zinc(II) Schiff base complexes can act as fluorescent chemosensors for other metal ions through transmetalation.
[22]
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity and reproducibility of results, standardized experimental protocols for evaluating the performance of fluorescent sensors are essential.
Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected by the sensor. It is typically calculated using the following equation:
LOD = 3σ / k
Where:
σ is the standard deviation of the blank measurements (fluorescence intensity of the sensor in the absence of the analyte).
k is the slope of the calibration curve (a plot of fluorescence intensity versus analyte concentration in the low concentration range).
Experimental Workflow:
Caption: Workflow for Determining the Limit of Detection (LOD).
Evaluation of Selectivity
Selectivity refers to the ability of a sensor to respond to the target analyte in the presence of other potentially interfering species.
Step-by-Step Protocol:
Prepare a solution of the fluorescent sensor at a fixed concentration in the appropriate solvent system.
Measure the initial fluorescence intensity (F₀) of the sensor solution.
Add a specific concentration of the target analyte to the sensor solution and measure the fluorescence intensity (F_target).
Prepare separate solutions of the sensor containing the same concentration of various potentially interfering ions (e.g., other metal ions, common anions).
Measure the fluorescence intensity of each of these solutions (F_interferent).
Compare the fluorescence response of the sensor to the target analyte with its response to the interfering species. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield can be determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.
[2][23]
Equation for Relative Quantum Yield:
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
Conclusion and Future Perspectives
Quinoline-based fluorescent sensors represent a powerful and versatile class of tools for the detection of a wide range of analytes, particularly metal ions. Their tunable photophysical properties, high sensitivity, and selectivity make them highly valuable in diverse fields, from environmental monitoring to biomedical research and drug development.
As a Senior Application Scientist, I have observed that the key to successfully employing these sensors lies in a thorough understanding of their underlying signaling mechanisms and a rigorous evaluation of their performance metrics. The choice between a "turn-on" and "turn-off" sensor, for instance, can significantly impact the signal-to-noise ratio and the susceptibility to false positives or negatives.
[12][24]
Future advancements in this field will likely focus on the development of sensors with even greater sensitivity and selectivity, as well as probes that can be excited by longer wavelengths of light to minimize photodamage in biological systems. The integration of quinoline-based sensors into multiplexed detection platforms and their application in real-time in vivo imaging hold immense promise for advancing our understanding of complex biological processes and for the development of novel diagnostic and therapeutic strategies.
References
Sun, B., et al. (2025). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules, 30(1), 1579. [Link]
Li, Y., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3878. [Link]
Gong, L., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Chemosensors, 10(9), 381. [Link]
Zhang, Y., et al. (2023). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Foods, 12(15), 2872. [Link]
Wang, J., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 12(34), 22165-22172. [Link]
Ahmad, A., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 50(8), 2235-2247. [Link]
Firdaus, F., et al. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 20(1), 117-127. [Link]
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Shi, C., et al. (2021). Recent progress in cadmium fluorescent and colorimetric probes. RSC Advances, 11(47), 29632-29660. [Link]
Sivaraman, G., et al. (2021). Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. Chemosensors, 9(7), 173. [Link]
(Reference unavailable)
Aigner, D., et al. (2011). Schematic layout of photoinduced electron transfer (PET) between an electron donor and a fluorophore (electron acceptor). ResearchGate. [Link]
Teledyne Vision Solutions. (n.d.). Förster Resonance Energy Transfer (FRET). Retrieved from [Link]
(Reference unavailable)
Zhang, Y., et al. (2023). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Foods, 12(15), 2872. [Link]
Wang, L., et al. (2022). Highly Sensitive Detection of Iron Ions in Aqueous Solutions Using Fluorescent Chitosan Nanoparticles Functionalized by Rhodamine B. ACS Omega, 7(6), 5067-5075. [Link]
Almac. (n.d.). Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Retrieved from [Link]
Madhu, S., et al. (2021). Selective and sensitive detection of Fe3+ ions using quinoline-based fluorescent chemosensor: Experimental and DFT study. Journal of Molecular Structure, 1230, 129899. [Link]
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Samanta, A., et al. (2010). The design of Förster (fluorescence) resonance energy transfer (FRET)-based molecular sensors for Ran GTPase. Biophysical journal, 99(11), 3793–3802. [Link]
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Biver, T., et al. (2021). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. Molecules, 26(11), 3328. [Link]
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(Reference unavailable)
Stasyuk, N., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Chemosensors, 12(2), 33. [Link]
Wang, Y., et al. (2022). One-step synthesis of highly fluorescent carbon dots as fluorescence sensors for the parallel detection of cadmium and mercury ions. Frontiers in Nutrition, 9, 969601. [Link]
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Stork, C. J., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. International Journal of Molecular Sciences, 24(8), 7244. [Link]
Aron, A. T., & Chang, C. J. (2018). Activity-based sensing fluorescent probes for iron in biological systems. Current opinion in chemical biology, 43, 8-16. [Link]
Comparative Guide: The Impact of Butoxymethyl Substitution on Quinolin-8-ol Sensing Properties
Executive Summary: The Lipophilic Tuning of a Classic Chelator Quinolin-8-ol (8-HQ) is a privileged scaffold in coordination chemistry, renowned for its ability to form fluorescent complexes with diamagnetic metal ions l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Lipophilic Tuning of a Classic Chelator
Quinolin-8-ol (8-HQ) is a privileged scaffold in coordination chemistry, renowned for its ability to form fluorescent complexes with diamagnetic metal ions like Al
and Zn. However, the parent molecule suffers from limited solubility in physiological media and non-specific binding.[1]
The introduction of a butoxymethyl group (–CH
–O–(CH)CH), typically at the C-5 position, represents a strategic "lipophilic tuning" modification. Unlike electron-withdrawing halogens (which quench fluorescence) or highly polar sulfonic acid groups (which prevent cell permeability), the butoxymethyl moiety achieves two critical sensing enhancements:
Solubility Modulation: It increases the partition coefficient (logP), facilitating cell membrane permeability for bio-imaging applications.
Electronic Preservation: As a weak electron-donating group, it maintains or enhances the quantum yield (
) of the metal complex by minimizing non-radiative decay pathways associated with heavy-atom substituents.
This guide objectively compares 5-butoxymethyl-8-quinolinol (5-BM-8HQ) against the parent 8-HQ and other common derivatives, providing experimental protocols for validation.
To understand the effect of the butoxymethyl group, one must first grasp the baseline photophysics of the 8-HQ scaffold.
Free Ligand (Weak Fluorescence): In its free form, 8-HQ undergoes Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the phenolic proton transfers to the pyridinic nitrogen, forming a non-fluorescent keto-tautomer that decays via non-radiative pathways.
Metal Complex (Strong Fluorescence): Binding a metal ion (e.g., Al
, Zn) displaces the phenolic proton and locks the ligand in a rigid conformation. This inhibits ESIPT and Planar Intramolecular Charge Transfer (PICT), triggering a strong radiative emission (CHEF effect).
The Butoxymethyl Effect:
The C-5 butoxymethyl group exerts a positive inductive effect (+I) via the ether oxygen. This increases the electron density on the phenolate ring without disrupting the chelation pocket. Crucially, the butyl chain adds steric bulk that prevents Aggregation-Caused Quenching (ACQ) in the solid state or high concentrations, a common failure mode for planar 8-HQ derivatives.
Figure 1: Signal Transduction Pathway
Caption: Pathway illustrating the transition from non-fluorescent free ligand to highly emissive metal complex, modulated by the butoxymethyl group.
Comparative Performance Analysis
The following table contrasts 5-butoxymethyl-8-quinolinol with standard alternatives. Data is synthesized from comparative studies of 5-substituted 8-HQ derivatives [1, 2].[2][3]
Feature
Parent 8-HQ
5-Butoxymethyl-8-HQ
5-Chloro-8-HQ
5-Sulfonic Acid-8-HQ
Primary Application
General Chelation
Bio-imaging / Lipophilic Sensing
Antibacterial / Heavy Metal
Aqueous Titrations
Solubility
Moderate (Organic)
High (Lipids/Organic)
Moderate
High (Water)
Fluorescence ()
Moderate (Al)
High (Enhanced Donor Effect)
Low (Heavy Atom Quenching)
Moderate
Cell Permeability
Moderate
Excellent
Good
Poor (Charged)
LOD (Al)
~10 M
~10 M
~10 M
~10 M
Emission Shift
~510 nm
Red-shift ( ~520-530 nm)
Red-shift
Blue-shift
Key Takeaway: The butoxymethyl derivative offers the best balance for intracellular sensing . While the sulfonic acid derivative is water-soluble, it cannot cross cell membranes. The chloro-derivative penetrates cells but suffers from lower quantum yield due to the heavy atom effect (spin-orbit coupling).
To validate the sensing properties, use the following self-validating workflow. This protocol assumes the synthesis of the 5-substituted derivative via chloromethylation followed by etherification.
Phase 1: Synthesis of 5-Butoxymethyl-8-Quinolinol
Note: This is a specialized synthesis requiring safety precautions due to the use of chloromethylation reagents.
Chloromethylation: React 8-hydroxyquinoline with formaldehyde and HCl (gas) in concentrated HCl to yield 5-chloromethyl-8-hydroxyquinoline hydrochloride .
Validation: Product should precipitate as a yellow solid. 1H NMR (DMSO-d6) shows a singlet ~5.3 ppm (–CH
Cl).
Etherification: Reflux the 5-chloromethyl intermediate with n-butanol (excess) in the presence of a weak base (NaHCO
Validation: 1H NMR should show the disappearance of the chloromethyl peak and appearance of butyl multiplets (0.9 ppm methyl, 1.3-1.5 ppm methylenes) and the ether methylene singlet shifted upfield.
Probe Stock: 1 mM 5-butoxymethyl-8-HQ in Acetonitrile (MeCN).
Metal Stock: 10 mM Al(NO
) in deionized water.
Buffer: 10 mM HEPES (pH 7.2) or Acetate Buffer (pH 5.0) depending on target application.
Workflow:
Baseline: Dilute Probe Stock to 10
M in a quartz cuvette (Total vol: 3 mL, Solvent: MeCN/Water 9:1 v/v).
Excitation Scan: Record emission at 520 nm while scanning excitation (250-450 nm).
Expectation:
max 370 nm.
Titration: Add Al
aliquots (0 to 5 equivalents). Mix for 30 seconds before each measurement.
Data Collection: Record emission spectra (400-650 nm) after each addition.
Self-Validation Criteria:
Isosbestic Point: A clear isosbestic point should appear in the absorption spectra during titration, indicating a clean 1:1 or 1:2 equilibrium without side reactions.
Saturation: Fluorescence intensity should plateau at 1:3 (Metal:Ligand) stoichiometry for Al
or 1:2 for Zn.
Data Interpretation & Troubleshooting
Visualizing the Response
The following diagram describes the expected logical flow of data interpretation.
Caption: Decision tree for interpreting fluorescence titration data.
Common Artifacts:
Precipitation: If the baseline rises significantly or scattering occurs, the complex is precipitating. Solution: Increase the organic solvent fraction (e.g., from 10% to 50% MeCN). The butoxymethyl group aids solubility, but the neutral Al(L)
complex is very hydrophobic.
Selectivity Interference: Cu
and Fe are paramagnetic and will quench fluorescence via electron transfer or energy transfer. This is a standard property of 8-HQ and is not specific to the butoxymethyl derivative. To mask these, use specific sequestering agents if testing in complex media.
References
Synthesis and luminescent properties of polymeric metal complexes containing bis(8-hydroxyquinoline) group.
Source: ResearchGate.[5]
Context: Describes the synthesis of 5-alkoxymethyl derivatives and their "off-on" fluorescent responses toward Al
with high sensitivity.
URL:
Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection.
Source: Institute of Chemistry Ceylon (ichemc.ac.lk).
Context: Details the synthesis of 5-substituted ester derivatives of 8-HQ and their stoichiometry (1:2) and fluorescence enhancement mechanisms.[6]
URL:
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases.
Source: Journal of Medicinal Chemistry (ACS).
Context: Discusses the lipophilicity and biological activity of 5-butoxymethyl-8-quinolinol derivatives (Compound 10/17 series), confirming the impact of the butoxymethyl group on cell permeability.
URL:
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Source: Research & Reviews: Journal of Chemistry.[7]
Context: A comprehensive review of 5- and 7-substituted 8-HQ derivatives, their sensing mechanisms, and the effect of substituents on antimicrobial and photophysical properties.
URL:
A Comprehensive Guide to the Safe Disposal of 5-(Butoxymethyl)quinolin-8-ol
Understanding the Hazards: A Cautious Approach The core structure of 5-(Butoxymethyl)quinolin-8-ol is quinolin-8-ol, a compound known for its biological activity and associated hazards. Derivatives of quinolin-8-ol are o...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Hazards: A Cautious Approach
The core structure of 5-(Butoxymethyl)quinolin-8-ol is quinolin-8-ol, a compound known for its biological activity and associated hazards. Derivatives of quinolin-8-ol are often classified as harmful if swallowed, skin and eye irritants, and potentially mutagenic or carcinogenic.[1][2][3] Furthermore, these compounds are recognized as being very toxic to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative to handle 5-(Butoxymethyl)quinolin-8-ol with the assumption that it possesses a similar hazard profile.
Skin and Eye Damage: May cause skin irritation, allergic skin reactions, and serious eye damage.[1][3][4][6]
Chronic Health Effects: Potential for long-term health effects with repeated exposure.[1] Some quinoline compounds are considered potential carcinogens.[1][7]
Environmental Hazard: Very toxic to aquatic organisms.[3][4]
Hazard Category
Anticipated Risk for 5-(Butoxymethyl)quinolin-8-ol
Primary Safety Precaution
Acute Oral Toxicity
Harmful if swallowed.
Avoid ingestion. Do not eat, drink, or smoke when handling.
Skin Corrosion/Irritation
May cause skin irritation and allergic reactions.
Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation
Risk of serious eye damage.
Wear safety goggles or a face shield.
Aquatic Toxicity
Very toxic to aquatic life.
Do not discharge to drains or the environment.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 5-(Butoxymethyl)quinolin-8-ol for any purpose, including disposal, ensure that the following personal protective equipment is worn:
Eye Protection: Tightly fitting safety goggles are mandatory.[8] For larger quantities or when there is a risk of splashing, a face shield should be used in conjunction with goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-(Butoxymethyl)quinolin-8-ol is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash. [8][10]
1. Waste Segregation and Collection:
Solid Waste:
Collect solid 5-(Butoxymethyl)quinolin-8-ol waste in a dedicated, clearly labeled, and sealable container.
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
Label the container as "Hazardous Waste: 5-(Butoxymethyl)quinolin-8-ol" and include the date accumulation started.
Liquid Waste (Solutions):
Collect solutions containing 5-(Butoxymethyl)quinolin-8-ol in a separate, labeled, and sealable waste container.
Do not mix this waste with other incompatible chemical waste streams.
The container should be stored in secondary containment to prevent spills.
Contaminated Materials:
Any materials that have come into contact with 5-(Butoxymethyl)quinolin-8-ol, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste bag or container.
2. Spill Management:
In the event of a spill, the following steps should be taken immediately:
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[9]
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Report the Spill: Report the spill to your institution's Environmental Health and Safety (EHS) office.
3. Final Disposal:
All waste containing 5-(Butoxymethyl)quinolin-8-ol must be disposed of through a licensed hazardous waste disposal company.[8]
Contact your institution's EHS office to arrange for the pickup and disposal of your hazardous waste containers.[11]
Ensure that all containers are properly labeled and sealed before they are collected.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-(Butoxymethyl)quinolin-8-ol waste.